molecular formula C17H16ClN3O2 B11112210 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide

Cat. No.: B11112210
M. Wt: 329.8 g/mol
InChI Key: WHAPEYCLYXWFLZ-YBFXNURJSA-N
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Description

N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE is a chemical compound with a complex structure that includes a chlorophenyl group, a hydrazino group, and a propanamide group

Preparation Methods

The synthesis of N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE typically involves the reaction of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-({2-[(E)-1-(4-CHL

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C17H16ClN3O2/c1-2-16(22)20-15-9-5-13(6-10-15)17(23)21-19-11-12-3-7-14(18)8-4-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

WHAPEYCLYXWFLZ-YBFXNURJSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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